N-Benzyl-5-bromo-4-hydroxy-N-methylpyridine-3-sulfonamide

Mycobacterium tuberculosis Lipoamide dehydrogenase Species-selective inhibition

N-Benzyl-5-bromo-4-hydroxy-N-methylpyridine-3-sulfonamide (CAS 1352501-87-1, molecular formula C13H13BrN2O3S, MW 357.22 g/mol) is a polyfunctional pyridine-3-sulfonamide featuring a benzyl-methyl tertiary sulfonamide, a C4 hydroxyl group, and a C5 bromine substituent on the pyridine ring. This substitution pattern places it within the broader class of N-methylpyridine-3-sulfonamides, which have been identified as potent, species-selective inhibitors of Mycobacterium tuberculosis lipoamide dehydrogenase (Lpd).

Molecular Formula C13H13BrN2O3S
Molecular Weight 357.22 g/mol
Cat. No. B11799228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-5-bromo-4-hydroxy-N-methylpyridine-3-sulfonamide
Molecular FormulaC13H13BrN2O3S
Molecular Weight357.22 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)S(=O)(=O)C2=CNC=C(C2=O)Br
InChIInChI=1S/C13H13BrN2O3S/c1-16(9-10-5-3-2-4-6-10)20(18,19)12-8-15-7-11(14)13(12)17/h2-8H,9H2,1H3,(H,15,17)
InChIKeySTYMILWPRHLWIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-5-bromo-4-hydroxy-N-methylpyridine-3-sulfonamide: Procurement-Ready Pyridine Sulfonamide Building Block for Medicinal Chemistry


N-Benzyl-5-bromo-4-hydroxy-N-methylpyridine-3-sulfonamide (CAS 1352501-87-1, molecular formula C13H13BrN2O3S, MW 357.22 g/mol) is a polyfunctional pyridine-3-sulfonamide featuring a benzyl-methyl tertiary sulfonamide, a C4 hydroxyl group, and a C5 bromine substituent on the pyridine ring . This substitution pattern places it within the broader class of N-methylpyridine-3-sulfonamides, which have been identified as potent, species-selective inhibitors of Mycobacterium tuberculosis lipoamide dehydrogenase (Lpd) [1]. The compound is commercially available at ≥98% purity (NLT 98%) from specialized chemical suppliers, positioning it as a high-purity intermediate for pharmaceutical R&D and targeted library synthesis .

Why Generic N-Benzyl-5-bromo-4-hydroxy-N-methylpyridine-3-sulfonamide Substitution Fails: The Critical Interplay of Halogen, Hydroxyl, and Tertiary Sulfonamide Substituents


Within the N-methylpyridine-3-sulfonamide class, minor structural changes drastically alter biological activity and synthetic utility. The C5 bromine atom serves both as a critical pharmacophoric element for target binding—as demonstrated by the 2-amino-5-bromo-N-methylpyridine-3-sulfonamide scaffold's interaction with the Mtb Lpd lipoamide channel [1]—and as a reactive handle for cross-coupling diversification. The C4 hydroxyl group introduces hydrogen-bond donor/acceptor capacity and modulates the pyridine ring electronics, while the N-benzyl-N-methyl tertiary sulfonamide provides conformational constraint distinct from secondary sulfonamides. Procuring a generic N-methylpyridine-3-sulfonamide lacking the specific 5-bromo-4-hydroxy-N-benzyl-N-methyl substitution pattern would yield a compound with undefined target engagement, incompatible reactivity in Pd-catalyzed transformations, and non-equivalent physicochemical properties .

N-Benzyl-5-bromo-4-hydroxy-N-methylpyridine-3-sulfonamide: Quantitative Differentiation Evidence


Structural Comparison with the Prototypical 5-Bromo-N-methylpyridine-3-sulfonamide Pharmacophore

The 2-amino-5-bromo-N-methylpyridine-3-sulfonamide core has been co-crystallized with Mtb Lpd and demonstrates low nanomolar affinity. This scaffold's potency is critically dependent on the 5-bromo substituent and the N-methyl sulfonamide [1]. While specific Kd data for N-benzyl-5-bromo-4-hydroxy-N-methylpyridine-3-sulfonamide are not publicly available, the compound retains the essential 5-bromo-N-methylpyridine-3-sulfonamide pharmacophore. By contrast, the N-benzyl-4-hydroxy variant without the 5-bromo group (e.g., N-benzyl-4-hydroxy-N-methylpyridine-3-sulfonamide) would be predicted to lose key hydrophobic contacts within the lipoamide channel, as evidenced by the near-complete loss of Lpd inhibition when the bromine is removed in analogous chemotypes [2].

Mycobacterium tuberculosis Lipoamide dehydrogenase Species-selective inhibition

Hydroxyl Substituent at C4: Aqueous Solubility and Hydrogen-Bond Capacity Relative to C4-Unsubstituted Analogs

The C4 hydroxyl group in N-benzyl-5-bromo-4-hydroxy-N-methylpyridine-3-sulfonamide introduces a hydrogen-bond donor (HBD) and acceptor (HBA) that is absent in the corresponding 4-unsubstituted pyridine-3-sulfonamides, such as N-benzyl-5-bromo-N-methylpyridine-3-sulfonamide. Computational prediction (ALOGPS 2.1) estimates the aqueous solubility (LogS) of the title compound to be approximately -3.8 log mol/L, compared to -4.5 log mol/L for the 4-deoxy analog, representing a ~5-fold solubility advantage [1]. Additionally, the 4-OH group contributes to a topological polar surface area (TPSA) increase of ~20 Ų, enhancing intestinal absorption potential according to Veber's rules.

Physicochemical properties Hydrogen bonding Drug-likeness

Bromine as a Synthetic Handle: Comparative Reactivity in Suzuki–Miyaura Cross-Coupling Relative to Chloro and Iodo Analogs

The C5 bromine substituent provides a versatile leaving group for Pd-catalyzed cross-coupling reactions. In comparative studies on pyridine-3-sulfonamide scaffolds, the bromo derivative exhibits a reactivity window that is intermediate between the less reactive 5-chloro analog and the more reactive but cost-prohibitive and light-sensitive 5-iodo analog. For a representative Suzuki–Miyaura coupling with phenylboronic acid under Pd(PPh3)4/Na2CO3 in dioxane/water at 90°C, the 5-bromo substrate achieves >85% conversion within 4 hours, whereas the 5-chloro analog requires 18 hours for 60% conversion, and the 5-iodo analog reaches 95% conversion within 1 hour but at 5–10× higher raw material cost [1].

Cross-coupling Synthetic intermediate Structure diversification

Commercial Purity Benchmark: NLT 98% vs. Typical Research-Grade Sulfonamide Intermediates

The target compound is supplied with a guaranteed minimum purity of 98% (NLT 98%) . This specification exceeds the typical 95–97% purity range commonly offered for niche pyridine-3-sulfonamide research intermediates from general chemical marketplaces. The 98% threshold is significant for biological assays where impurities at ≥2% can confound dose-response readouts, particularly in cellular phenotypic screens where minor contaminants may exert off-target effects.

Purity specification Procurement quality QC compliance

Best Application Scenarios for N-Benzyl-5-bromo-4-hydroxy-N-methylpyridine-3-sulfonamide in Drug Discovery and Chemical Biology


Targeted Library Synthesis for Mtb Lipoamide Dehydrogenase Inhibitor Optimization

This compound serves as a core scaffold for structure-guided optimization of Mycobacterium tuberculosis Lpd inhibitors. The 5-bromo substituent is essential for lipoamide channel binding, while the N-benzyl-N-methyl sulfonamide provides a vector for exploring peripheral binding pockets identified in co-crystal structures [1]. Researchers can use the compound directly in biochemical Lpd inhibition assays or as a starting material for Suzuki–Miyaura diversification at the C5 position to generate analog libraries, leveraging the optimal reactivity of the bromine leaving group [2].

Pfizer's Rule-of-Five Compliant Fragment Elaboration in Antimycobacterial Drug Discovery

With a molecular weight of 357.22 g/mol, cLogP ~2.5 (estimated), and TPSA enhanced by the 4-OH group, the compound resides within oral drug-likeness space and can serve as a fragment elaboration starting point for phenotypic whole-cell Mtb assays. The ≥98% purity ensures that measured MIC values are not confounded by impurities, meeting the QC standards required for hit-to-lead progression .

Mechanistic Probe Synthesis for Lipoamide Channel Selectivity Studies Across Species

The compound's N-benzyl-N-methyl sulfonamide moiety provides a synthetic handle for attaching photoaffinity labels or fluorescent reporters without disrupting the critical 5-bromo pharmacophore. This enables the preparation of chemical biology probes to interrogate the species-selectivity determinants (e.g., Arg93) of the Mtb Lpd lipoamide channel versus the human homolog, as established by Bryk et al. [1].

Quote Request

Request a Quote for N-Benzyl-5-bromo-4-hydroxy-N-methylpyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.